molecular formula C28H32N2O9 B11148732 N-(3-(3,4-dimethoxyphenyl)-3-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoyl)glycine

N-(3-(3,4-dimethoxyphenyl)-3-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoyl)glycine

Cat. No.: B11148732
M. Wt: 540.6 g/mol
InChI Key: HRPQDVLMESEMGF-UHFFFAOYSA-N
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Description

N-(3-(3,4-dimethoxyphenyl)-3-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoyl)glycine is a synthetic glycine derivative characterized by a hybrid structure integrating aromatic and heterocyclic moieties. Key structural features include:

  • Glycine backbone: Terminates the molecule, providing a polar, zwitterionic terminus.
  • 7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl group: A coumarin-derived chromen ring system with methyl and methoxy substituents, which may confer fluorescence or enzyme-binding properties.

Properties

Molecular Formula

C28H32N2O9

Molecular Weight

540.6 g/mol

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-3-[3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]propanoyl]amino]acetic acid

InChI

InChI=1S/C28H32N2O9/c1-15-18-7-10-21(36-3)16(2)27(18)39-28(35)19(15)8-11-24(31)30-20(13-25(32)29-14-26(33)34)17-6-9-22(37-4)23(12-17)38-5/h6-7,9-10,12,20H,8,11,13-14H2,1-5H3,(H,29,32)(H,30,31)(H,33,34)

InChI Key

HRPQDVLMESEMGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NC(CC(=O)NCC(=O)O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3,4-dimethoxyphenyl)-3-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoyl)glycine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3,4-dimethoxyphenyl derivatives and chromenyl derivatives. These intermediates are then coupled through amide bond formation, often using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP) under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis, automated synthesis, and the use of advanced catalysts may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3,4-dimethoxyphenyl)-3-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoyl)glycine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the chromenyl moiety can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups may yield aldehydes or acids, while reduction of carbonyl groups may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(3,4-dimethoxyphenyl)-3-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoyl)glycine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous molecules, leveraging graph-based similarity analysis and chemoinformatic coefficients (e.g., Tanimoto index) .

Table 1: Structural and Functional Comparison

Compound Key Structural Features Molecular Weight (Da) Hypothesized Properties
Target Compound Glycine + 3,4-dimethoxyphenyl + chromen (7-methoxy-4,8-dimethyl-2-oxo) ~530 (estimated) Enhanced hydrophobicity, potential enzyme inhibition due to chromen and dimethoxyphenyl groups.
N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine Glycine + chromen (7-methoxy-4,8-dimethyl-2-oxo) ~390 (estimated) Reduced hydrophobicity; chromen moiety may enable fluorescence-based applications.
Catechins (e.g., epigallocatechin gallate, EGCG) Flavanol backbone with gallate and hydroxyl groups ~458 (EGCG) Antioxidant activity; polar hydroxyl groups enhance water solubility.
MFR-a (Methanofuran-a) Tetrahydrofuran-linked glutamic acid chains + formyl group ~750 One-carbon unit carrier in methanogens; polar, linear structure.

Key Findings:

Structural Complexity : The target compound exhibits greater structural diversity than its simpler analog (), with the 3,4-dimethoxyphenyl group likely increasing lipophilicity and steric bulk. This could enhance membrane permeability compared to unsubstituted glycine-chromen derivatives .

Chromen vs. Flavanol Systems: Unlike catechins (flavanol-based antioxidants in tea), the target compound’s chromen ring lacks hydroxyl groups but includes methoxy and methyl substituents. This substitution may reduce antioxidant capacity but improve metabolic stability .

However, both molecules utilize amide linkages and aromatic systems for specific interactions .

Similarity Coefficients : Graph-based comparisons (e.g., common subgraph detection) and Tanimoto coefficients would quantify differences in branching and substituent patterns between the target compound and analogs .

Biological Activity

N-(3-(3,4-dimethoxyphenyl)-3-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoyl)glycine is a synthetic compound that belongs to the class of glycine derivatives. Its complex structure suggests potential biological activities that could be explored for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Overview

The compound features several functional groups:

  • Dimethoxyphenyl moiety : Imparts lipophilicity and potential interactions with biological membranes.
  • Chromene structure : Known for various biological activities including anti-inflammatory and anticancer properties.
  • Glycine backbone : May contribute to neuroprotective effects and modulation of neurotransmitter systems.

Anticancer Activity

Research indicates that compounds with chromene structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Chromene derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
  • Case Studies : A study demonstrated that a related chromene compound inhibited the proliferation of breast cancer cells by downregulating cyclin D1 and upregulating p21 .

Anti-inflammatory Effects

The anti-inflammatory potential of glycine derivatives is well-documented:

  • Inhibition of Pro-inflammatory Cytokines : Studies have shown that glycine can reduce the production of TNF-alpha and IL-6 in macrophages, suggesting a role in modulating immune responses .
  • Experimental Models : In vivo models have reported reduced inflammation in conditions like colitis when treated with glycine derivatives, indicating a protective effect against inflammatory damage .

Neuroprotective Properties

Glycine is known for its role as an inhibitory neurotransmitter:

  • Neurotransmission Modulation : The compound may enhance inhibitory neurotransmission, which could be beneficial in conditions like epilepsy or neurodegenerative diseases .
  • Research Findings : Experimental data suggest that glycine derivatives can protect neuronal cells from oxidative stress-induced apoptosis, supporting their potential in treating neurodegenerative disorders .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic viability:

  • Absorption : The lipophilic nature due to the dimethoxyphenyl group may enhance absorption across biological membranes.
  • Metabolism : Coumarin derivatives typically undergo hepatic metabolism via cytochrome P450 enzymes, which could affect their bioavailability and efficacy .

Data Table: Biological Activities Overview

Activity TypeMechanism of ActionRelevant Studies
AnticancerInduces apoptosis; modulates cell cycle[Study on breast cancer cells]
Anti-inflammatoryReduces cytokine production[Colitis models]
NeuroprotectiveEnhances inhibitory neurotransmission[Oxidative stress studies]

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